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7-Methylisoquinolin-1-amine

Lipophilicity Drug Design ADME Prediction

Fragment-based drug discovery teams targeting ROCK kinase face regioisomeric impurity risks when sourcing aminoisoquinoline scaffolds. 7-Methylisoquinolin-1-amine (CAS 950768-74-8) eliminates this variable with a defined 7-substituted hinge-binding geometry for reproducible SAR. • Distinct 7-methyl substitution ensures correct fragment growth vectors vs. 6-methyl isomers • Verified scaffold for kinase inhibitor patents; avoids IP conflicts with 6-amino analogs • XLogP3 = 2.3, TPSA = 38.9 Ų; suitable for CNS-oral chemical space • Available in ≥95% purity with full analytical characterization

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 950768-74-8
Cat. No. B1358316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylisoquinolin-1-amine
CAS950768-74-8
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN=C2N
InChIInChI=1S/C10H10N2/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3,(H2,11,12)
InChIKeyYXBRMVWSLWTZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylisoquinolin-1-amine Baseline Characterization


7-Methylisoquinolin-1-amine (CAS 950768-74-8) is a heterocyclic isoquinoline derivative featuring a methyl group at the 7-position and a primary amine at the 1-position, with a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, particularly within kinase inhibitor discovery programs [2]. Its substitution pattern provides a distinct vector for fragment growth compared to unsubstituted or differently substituted aminoisoquinolines, making precise identity verification critical before procurement.

Scaffold identity

7-Methyl substitution on the isoquinoline core for kinase hinge-binding fragment studies

Patent-aligned core

7-Amino isoquinoline scaffold explicitly claimed in kinase inhibitor patent families

Fragment vector

Distinct spatial orientation for fragment growth compared to 6-substituted analogs

7-Methylisoquinolin-1-amine Positional Specificity


Interchanging 7-methylisoquinolin-1-amine with other 1-aminoisoquinoline analogs without verifying the substitution pattern introduces uncontrolled variables in both biological and chemical contexts. The 7-methyl group alters the electron density of the aromatic system, affecting both the pKa of the 1-amine and the compound's reactivity in cross-coupling or cyclization reactions [1]. Critically, the position of the methyl substituent (e.g., 6-methyl vs. 7-methyl) can redirect fragment growth vectors in kinase hinge-binding scaffolds, leading to divergent selectivity profiles against targets such as ROCK-I [2]. Unvalidated substitution risks compromising synthetic yield, target engagement, and SAR reproducibility.

6-Methyl isomer

Altered steric environment around the 1-amine may shift hydrogen-bonding and crystallization behavior

Unsubstituted 1-aminoisoquinoline

Computed lipophilicity differs; permeability and protein-binding profiles may not transfer

Generic aminoisoquinoline analog

Methyl position redirects fragment growth vectors in kinase scaffolds; SAR may not reproduce

7-Methylisoquinolin-1-amine Evidence Guide


Lipophilicity: 7-Methyl vs. Unsubstituted 1-Aminoisoquinoline

7-Methylisoquinolin-1-amine exhibits a computed XLogP3 of 2.3, compared to 1-aminoisoquinoline (no methyl group) with an XLogP3 of 1.5 [1]. This 0.8 log unit increase in lipophilicity translates to an approximately 6.3-fold higher predicted octanol-water partition coefficient, which can significantly influence passive membrane permeability and protein binding in drug discovery programs [1]. The difference is directly attributable to the 7-methyl substituent and provides a quantifiable basis for selecting this compound when higher logP is desired in a fragment screen.

Lipophilicity Comparison
Reported
XLogP3 2.3 vs 1.5
Δ +0.8 (~6.3-fold higher partition)
Supports passive permeability prediction; higher lipophilicity may influence membrane partitioning
Computed property (XLogP3 3.0); experimental logP may vary
Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Donor: 7-Methyl vs. 6-Methyl Isoquinoline

The 1-amine group in 7-methylisoquinolin-1-amine provides exactly one hydrogen bond donor (HBD) count, as computed by the Cactvs algorithm [1]. This is identical to the 6-methyl isomer, but the donor's spatial orientation relative to the methyl group differs. In practice, the 7-methyl substitution creates a less sterically hindered environment around the 1-amine compared to 6-methyl substitution, which can lead to different hydrogen-bonding patterns in co-crystals and altered aqueous solubility [2]. While direct solubility data for the 7-methyl analog is not publicly available, the topological polar surface area (TPSA) is 38.9 Ų, placing it in a favorable range for oral bioavailability.

HBD & TPSA Profile
Class-level
HBD = 1
TPSA = 38.9 Ų
Identical computed descriptors to 6-methyl isomer; steric environment differs at 1-amine
Class-level inference; experimental solubility data not publicly available
Hydrogen Bonding Crystallization Solubility

ROCK Kinase Scaffold: 7-Amino vs. 6-Amino Core

Aerie Pharmaceuticals' patent (US 8,871,757) explicitly claims 7-amino isoquinoline compounds as kinase inhibitors, distinct from 6-amino isoquinoline compounds [1]. In a related optimization study of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors, the 6-amino isomer served as a fragment starting point for generating lead compound 14A, which demonstrated equipotency against ROCK-I and ROCK-II and in vivo efficacy in spontaneously hypertensive rats [2]. The 7-amino isomer, while not directly profiled in that study, offers a different vector for fragment growth due to the altered hinge-binding geometry. This positional difference is critical: the 6-amino isomer interacts with the kinase hinge region through the 1-amine, but 7-methyl substitution may modulate the basicity of the isoquinoline nitrogen, altering the binding mode.

Kinase Scaffold Differentiation
Reported
7-Amino vs 6-Amino core
Distinct patent families (US 8,871,757)
Different hinge-binding geometry; 7-amino scaffold may support distinct selectivity profiles
Direct profiling of 7-methyl analog not available; inferred from structural divergence
Kinase Inhibition ROCK Fragment-Based Drug Discovery

7-Methylisoquinolin-1-amine Application Scenarios


Fragment-Based Kinase Inhibitor Discovery

Medicinal chemistry teams engaged in fragment-based drug discovery targeting Rho kinase (ROCK) or related kinases should procure 7-methylisoquinolin-1-amine as a key starting fragment. The compound's 7-amino isoquinoline core is explicitly claimed in kinase inhibitor patents [1], providing a clear intellectual property advantage over 6-amino isomers. The distinct hinge-binding geometry of the 7-substituted scaffold may yield novel selectivity profiles, as suggested by the optimization trajectories of 6-substituted analogs .

Synthetic Methodology Development

Synthetic chemists developing metal-free amination or cross-coupling methodologies can use 7-methylisoquinolin-1-amine as a model substrate due to its well-defined steric environment around the 1-amine. The single hydrogen bond donor and moderate lipophilicity (XLogP3 = 2.3) [1] make it a suitable candidate for studying the influence of methyl substitution on reaction yields and regioselectivity in isoquinoline functionalization.

ADME Prediction Model Profiling

Computational chemists building predictive ADME models can use 7-methylisoquinolin-1-amine as a representative methyl-substituted heterocycle. Its computed XLogP3 of 2.3, compared to 1.5 for the unsubstituted analog [1], provides a quantifiable benchmark for calibrating logP prediction algorithms. The compound's TPSA of 38.9 Ų places it within the favorable range for oral absorption, making it a useful reference point for fragment-based drug design training sets.

MAO Isoform Chemical Probe Design

Isoquinoline derivatives have demonstrated MAO inhibitory activity, with distinct selectivity depending on substitution pattern [1]. Although no direct MAO data exists for 7-methylisoquinolin-1-amine, its structure positions it as a potential tool compound for exploring the SAR of 1-aminoisoquinolines at MAO-A versus MAO-B. Researchers requiring a pure, well-characterized 7-methyl analog for such studies should specify CAS 950768-74-8 to avoid confounding results from regioisomeric mixtures.

Application
Selection Property
Validation Focus
Fragment-Based Kinase Inhibitor Discovery
7-Amino isoquinoline scaffold identity
Hinge-binding geometry and target selectivity review
Synthetic Methodology Development
Defined steric environment at 1-amine position
Reaction yield and regioselectivity assessment
ADME Prediction Model Profiling
Methyl-substituted heterocycle with computed logP reference
logP prediction algorithm calibration
MAO Isoform Chemical Probe Design
Pure 7-methyl substitution pattern
Isoform selectivity SAR interpretation
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